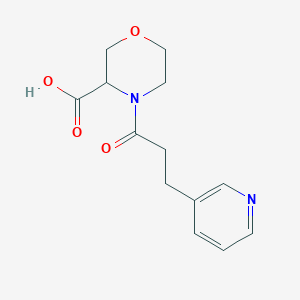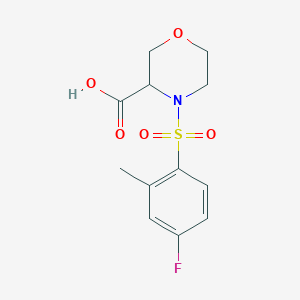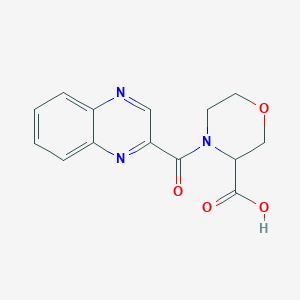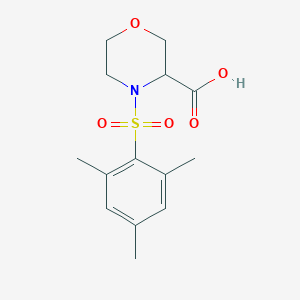
4-(3-Pyridin-3-ylpropanoyl)morpholine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Pyridin-3-ylpropanoyl)morpholine-3-carboxylic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is commonly referred to as PPM-3 and has been the subject of extensive research due to its unique properties and potential therapeutic benefits.
作用機序
The mechanism of action of PPM-3 involves its ability to selectively inhibit specific enzymes and signaling pathways involved in various cellular processes. PPM-3 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Additionally, PPM-3 has been shown to inhibit the activity of protein kinase B (AKT), which is a signaling pathway involved in cell survival and proliferation.
Biochemical and Physiological Effects:
PPM-3 has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, neuroprotection, and cardioprotection. Additionally, PPM-3 has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
PPM-3 has several advantages for laboratory experiments, including its high yield and purity, simple synthesis method, and selective inhibition of specific enzymes and signaling pathways. However, PPM-3 also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the research and development of PPM-3. These include further studies on its potential therapeutic applications in cancer, neurodegenerative diseases, and cardiovascular disorders. Additionally, future research could focus on the optimization of the synthesis method for PPM-3 to improve its yield and purity. Furthermore, future studies could investigate the potential side effects and toxicity of PPM-3 to determine its safety for clinical use.
合成法
PPM-3 can be synthesized using a simple and efficient method that involves the reaction of 3-pyridinepropanoic acid with morpholine and ethyl chloroformate. The resulting product is then purified using column chromatography to obtain the final compound in high yield and purity.
科学的研究の応用
PPM-3 has been extensively studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and cardiovascular disorders. In cancer research, PPM-3 has been shown to inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in cancer cell proliferation and survival. Additionally, PPM-3 has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, PPM-3 has been shown to have cardioprotective effects and may have potential applications in the treatment of cardiovascular disorders such as myocardial infarction.
特性
IUPAC Name |
4-(3-pyridin-3-ylpropanoyl)morpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-12(4-3-10-2-1-5-14-8-10)15-6-7-19-9-11(15)13(17)18/h1-2,5,8,11H,3-4,6-7,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYMMXZEFUXJDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)CCC2=CN=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581188.png)
![7-(Cycloheptanecarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581196.png)
![7-(5-Bromofuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581201.png)
![7-(2,3-dihydro-1H-inden-5-ylmethyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581208.png)
![7-(Thiophene-3-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581216.png)


![4-{[(4-Iodophenyl)methyl]sulfanyl}benzoic acid](/img/structure/B7581249.png)
![N-[2-(aminomethyl)phenyl]-1-cyanopropane-1-sulfonamide](/img/structure/B7581256.png)
![3-bromo-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7581257.png)
![4-[3-(Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid](/img/structure/B7581260.png)

![4-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581284.png)
